molecular formula C13H10BrNO2 B1531161 2-(4-Bromobenzoyl)-6-methoxypyridine CAS No. 1187171-03-4

2-(4-Bromobenzoyl)-6-methoxypyridine

Cat. No. B1531161
CAS RN: 1187171-03-4
M. Wt: 292.13 g/mol
InChI Key: OSCVCFMVQXRUSD-UHFFFAOYSA-N
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Description

Benzophenone, 2-(4-bromobenzoyl) is a similar compound with the molecular formula C20H13BrO2 . It has an average mass of 365.220 Da and a monoisotopic mass of 364.009888 Da .


Molecular Structure Analysis

The molecular structure of Benzophenone, 2-(4-bromobenzoyl) includes 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

Benzophenone, 2-(4-bromobenzoyl) has a density of 1.4±0.1 g/cm3, a boiling point of 523.8±30.0 °C at 760 mmHg, and a flash point of 141.6±11.1 °C .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into 2-(4-Bromobenzoyl)-6-methoxypyridine and related compounds has led to the synthesis and characterization of various novel compounds with potential applications in fields like photodynamic therapy for cancer treatment, and the development of heterocyclic compounds with antibacterial and antitumor activities.

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield Pişkin, Canpolat, & Öztürk, 2020.

  • Antibacterial and Antitumor Activities : Salman A. Khan (2017) synthesized a compound by reacting (2E)-2-(4 bromobenzylidene) - 6 -methoxy-3,4-dihydronaphthalen-1(2H)-one (Chalcone) with malononitrile and ammonium acetate, showing better antibacterial activity compared to chalcone and highlighting the importance of structural modifications for enhancing biological activity Khan, 2017.

  • Luminescence and Thermodynamic Properties : Xiao-Hui Wu et al. (2018) synthesized ternary lanthanide complexes using 2-bromo-5-methoxybenzoic acid and examined their crystal structures, thermodynamic properties, and luminescence behaviors, indicating potential applications in material science for the development of new luminescent materials Wu et al., 2018.

  • Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as those involving reactions of this compound derivatives, has been explored for their potential antitumor activities. For instance, Murali et al. (2017) synthesized pyrido- and pyrimido carbazoles displaying selective growth inhibition on specific cancer cell lines, suggesting a pathway for developing new antitumor agents Murali, Sparkes, & Prasad, 2017.

Mechanism of Action

The mechanism of action for similar compounds like Bromfenac involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase 1 and 2 .

Safety and Hazards

While specific safety data for “2-(4-Bromobenzoyl)-6-methoxypyridine” is not available, similar compounds like 4-Bromobenzoyl chloride advise avoiding inhalation of dusts and substance contact .

properties

IUPAC Name

(4-bromophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVCFMVQXRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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